9,9-Di-n-octylfluorene

Vue d'ensemble

Description

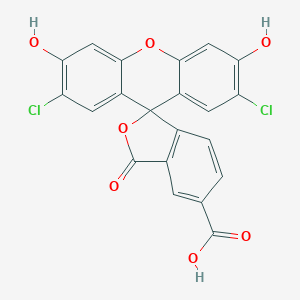

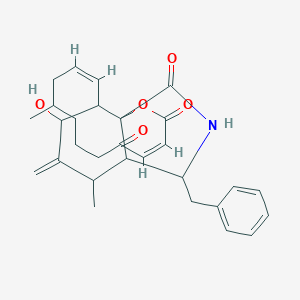

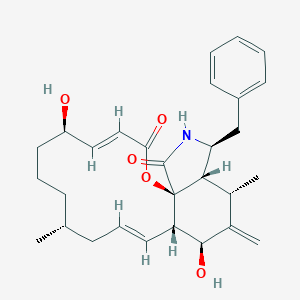

9,9-Di-n-octylfluorene is a blue light emitting fluorescent polymer with high electroluminescence quantum yield and chemical stability . It can form an emissive layer on the surface of optoelectronic devices .

Synthesis Analysis

The synthesis of 9,9-Di-n-octylfluorene (PFO) has been systematically investigated . One of the most suitable methods for synthesizing conjugated polymers is the Suzuki cross-coupling reaction due to its high tolerance and stability . An improved strategy involves Suzuki cross-coupling polymerization in a rotating packed bed (RPB) reactor . The enhancement of mixing and mass transfer from the RPB ensures the uniformity of the contact probability of active functional groups and the consistency of the growth rate of molecular chains .Molecular Structure Analysis

The chain structure and β conformation of poly (9,9-dioctylfluorene) (PFO) with different molecular weights have been studied . The process of solvent evaporation and aggregates transferred from the solution to the film also play key roles in forming ordered structures .Chemical Reactions Analysis

The Suzuki cross-coupling reaction is a suitable method for synthesizing conjugated polymers like 9,9-Di-n-octylfluorene . The synthesis of poly (9,9-dioctylfluorene) in a rotating packed bed (RPB) reactor has been reported .Physical And Chemical Properties Analysis

9,9-Di-n-octylfluorene is a solid at 20°C . It has a melting point of 23°C and a predicted boiling point of 498.2±15.0°C . Its predicted density is 0.930±0.06 g/cm3 .Applications De Recherche Scientifique

Blue-Light-Emitting Copolymers

“9,9-Di-n-octylfluorene” is used in the design and synthesis of novel fluorene-based blue-light-emitting copolymers . These copolymers are in the β-phase and can be generated by introducing an ambipolar unit on a polyfluorene backbone . The electroluminescence (EL) spectrum of the copolymer shows almost pure blue emission .

Polymer Light-Emitting Diodes (PLEDs)

Poly (9,9-di-n-octylfluorene) (PFO) is a promising material for polymer light-emitting diodes (PLEDs) due to its advantageous properties . It exhibits highly efficient photoluminescence, good solubility in common organic solvents, and broad emission wavelength in blue, green, and red spectral regions .

Electron Transporting Properties

To enhance the electron transporting capabilities of PFO, diblock polymers were synthesized by attaching polystyrene (PSt) chains of varying lengths to one end of the PFO molecule . Diblock polymers with shorter polystyrene blocks demonstrated higher electron mobility than the PFO homopolymer and diblock polymers with excessively long polystyrene blocks .

Synthesis of Polymer Semiconductors

“9,9-Di-n-octylfluorene” can be used for the synthesis of polymer semiconductors . Alkyl-substituted polyfluorenes have emerged as a very attractive class of conjugated polymers, especially for display applications .

Phase Separated Polymer

PFO can be used as a phase separated polymer that interacts with the conducting probes to define the effect of noise sources on σ-conjugated charge carriers .

Dispersion of Single Walled Carbon Nanotubes (SWCNTs)

PFO is used to disperse single walled carbon nanotubes (SWCNTs), which can be further used in the fabrication of field-effect transistors (FETs) .

Organic Solar Cells

“9,9-Di-n-octylfluorene” is used in the synthesis of a solution-processable nonfullerene electron acceptor used in organic solar cells .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

9,9-dioctylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXACYPFGPNTUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

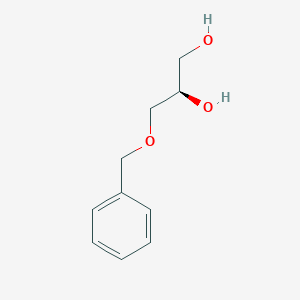

Molecular Formula |

C29H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123864-00-6 | |

| Record name | Poly(9,9-dioctylfluorene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123864-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70584145 | |

| Record name | 9,9-Dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Di-n-octylfluorene | |

CAS RN |

123863-99-0 | |

| Record name | 9,9-Dioctyl-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123863-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 9,9-Di-n-octylfluorene?

A1: 9,9-Di-n-octylfluorene has the molecular formula C29H42 and a molecular weight of 390.66 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 9,9-Di-n-octylfluorene and its polymers?

A2: Researchers frequently utilize a range of spectroscopic methods including:

- NMR Spectroscopy: This technique is crucial for determining the structure and purity of 9,9-Di-n-octylfluorene monomers and polymers. [, , , , , ]

- UV-Vis Spectroscopy: This method is employed to analyze the absorption and transmission properties of 9,9-Di-n-octylfluorene-based materials, particularly their conjugated systems. [, , , , , , , , ]

- Photoluminescence Spectroscopy: This technique helps researchers understand the light emission characteristics of 9,9-Di-n-octylfluorene-based materials, essential for applications like LEDs and sensors. [, , , , , , , , , , , , , ]

- Raman Spectroscopy: This tool is particularly useful in investigating the morphology and chain conformation of 9,9-Di-n-octylfluorene-based polymers in thin films. [, , , ]

Q3: How does the molecular weight of poly(9,9-di-n-octylfluorene-alt-benzothiadiazole) (F8BT) affect its thin-film morphology?

A3: Studies reveal that higher molecular weight F8BT tends to form films with polymer chains lying preferentially in the plane of the substrate, leading to measurable optical anisotropy. [, ]

Q4: Does annealing affect the properties of F8BT thin films?

A4: Yes, annealing significantly influences the properties of F8BT films. It leads to a more planar conformation of polymer chains, increased optical anisotropy, and changes in absorption and emission characteristics. [, , , ] Annealing also affects electron mobility and triplet generation dynamics within the films. [, ]

Q5: How does the choice of substrate affect the conformation of F8BT chains at the interface?

A5: Research using Raman spectroscopy shows that F8BT chains adopt a more planar conformation near the interface with various substrates (quartz, crosslinked benzocyclobutene, polyvinylphenol, PEDOT:PSS) compared to the bulk of the film. []

Q6: Does 9,9-Di-n-octylfluorene itself exhibit catalytic properties?

A6: The provided research focuses on the use of 9,9-Di-n-octylfluorene as a building block for polymeric materials used in organic electronics. Its direct catalytic properties are not discussed.

Q7: Have computational methods been used to study 9,9-Di-n-octylfluorene-based materials?

A7: Yes, computational chemistry plays a role in understanding these materials. For instance, quantum-chemical calculations have been employed to:

- Investigate the electronic properties of F8BT copolymers, revealing the localization of molecular orbitals and charge-transfer characteristics of excitons. []

- Analyze the electron transport mechanisms in F8BT, comparing intrachain and interchain transport efficiency. []

- Study the impact of polymer packing structure on photoinduced triplet generation and dynamics in F8BT. []

- Molecular mechanics simulations have been used to rationalize the propensity of spiro-oligo(fluorene)s to thermally activated crystallization. []

Q8: How does the structure of polyfluorene copolymers influence their optical properties, as revealed by computational studies?

A8: Quantum-chemical calculations on polyfluorene copolymers with varying benzothiadiazole content show that a lower benzothiadiazole ratio leads to a reduced oscillator strength of the lowest optical transition and an increased charge-transfer character of the exciton. []

Q9: What is the role of the bridging unit in benzimidazole-fluorene copolymers?

A10: Research on benzimidazole-fluorene copolymers demonstrates that incorporating vinyl and ethynyl bridges helps separate benzimidazole and fluorene units while retaining conjugation. [] This separation allows researchers to differentiate between steric and electronic contributions to band gap changes upon doping. []

Q10: How can the stability of 9,9-Di-n-octylfluorene-based polymers be enhanced?

A10: While the provided research doesn't explicitly focus on formulation strategies, it highlights that:

- Spiro-linked oligofluorenes exhibit enhanced thermal stability against crystallization compared to poly(2,7-(9,9-di-n-octylfluorene)). []

- The presence of a poly(9,9-di-n-octylfluorene-alt-(1,4-phenylene-(4-sec-butylphenyl)imino)-1,4-phenylene) (TFB) layer between graphene and PMMA can act as a protector during graphene transfer, improving device stability and performance in OLEDs. []

Q11: Are there methods to improve the thickness uniformity of inkjet-printed poly(9,9-di-n-octylfluorene) films?

A12: Researchers have successfully improved thickness uniformity by using solvent mixtures during inkjet printing. Employing a solvent with high volatility and low viscosity alongside a solvent with low volatility and high viscosity can lead to more uniform films by influencing Marangoni flow during the drying process. []

Q12: What SHE considerations are relevant to 9,9-Di-n-octylfluorene research?

A12: The provided research primarily focuses on the material science and optoelectronic applications of 9,9-Di-n-octylfluorene-based materials. SHE regulations, while crucial for any chemical research, are not explicitly discussed in these papers.

Q13: Can you provide details on the PK/PD, in vitro and in vivo efficacy, resistance, toxicology, drug delivery, biomarkers, or environmental impact of 9,9-Di-n-octylfluorene?

A13: The provided research focuses on the material science and optoelectronic applications of 9,9-Di-n-octylfluorene. Questions related to pharmacology, toxicology, or environmental impact are outside the scope of these studies.

Q14: How is the β phase content in polyfluorenes typically determined?

A15: The β phase content in polyfluorenes is often determined through analysis of their absorption and emission spectra. The presence of characteristic peaks associated with the β phase allows for qualitative and quantitative assessment. [, ]

Q15: What solvents are commonly used for processing 9,9-Di-n-octylfluorene and its polymers?

A15: The research highlights the use of various solvents, including:

- Chlorobenzene: Often used for solution processing of polyfluorene-based materials. [, ]

- Toluene: Employed in the synthesis and processing of polyfluorenes, as well as in studies exploring β phase formation. [, , , ]

- MCH (methylcyclohexane): Utilized in studies investigating the aggregation behavior of polyfluorenes in solution. []

- Mixtures of solvents with differing properties (volatility, viscosity) are also used to control film morphology during inkjet printing. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)

![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)